molecular formula C8H9N3O B15057540 2-Cyclopropylpyrimidine-5-carboxamide

2-Cyclopropylpyrimidine-5-carboxamide

Cat. No.: B15057540
M. Wt: 163.18 g/mol
InChI Key: KDVIESDKXXITTI-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidine-5-carboxamide is a heterocyclic compound with the molecular formula C8H9N3O. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylpyrimidine with a suitable amide-forming reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2-Cyclopropylpyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its effects on cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropylpyrimidine-4-carboxamide
  • 2-Cyclopropylpyrimidine-6-carboxamide
  • 2-Cyclopropylpyrimidine-5-carboxylic acid

Uniqueness

2-Cyclopropylpyrimidine-5-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-cyclopropylpyrimidine-5-carboxamide

InChI

InChI=1S/C8H9N3O/c9-7(12)6-3-10-8(11-4-6)5-1-2-5/h3-5H,1-2H2,(H2,9,12)

InChI Key

KDVIESDKXXITTI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C=N2)C(=O)N

Origin of Product

United States

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